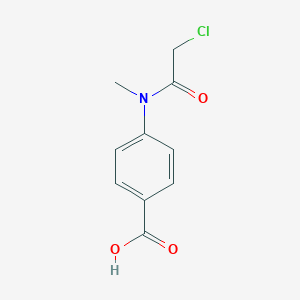

N-Methyl-4-(2-chloroacetamido)benzoic acid

Description

Contextualization within Amido-Substituted Benzoic Acid Chemistry

Amido-substituted benzoic acids are a significant class of organic compounds characterized by a benzoic acid core functionalized with an amide group. This structural motif is a cornerstone in the design and synthesis of a wide array of biologically active molecules. The presence of both a carboxylic acid and an amide group provides opportunities for diverse chemical modifications, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

N-Methyl-4-(2-chloroacetamido)benzoic acid is distinguished by the presence of a methyl group on the amide nitrogen. This N-methylation can significantly influence the molecule's conformation, steric hindrance, and electronic properties. The introduction of the methyl group can impact the compound's ability to act as a hydrogen bond donor, which may alter its binding interactions with biological targets.

Overview of Therapeutic Relevance and Research Landscape of 4-(2-chloroacetamido)benzoic acid Derivatives

Research into the derivatives of 4-(2-chloroacetamido)benzoic acid, the parent compound of this compound, has revealed a promising spectrum of therapeutic activities. These derivatives have been extensively investigated for their potential as local anesthetics and anticancer agents.

The exploration of 4-(2-chloroacetamido)benzoic acid derivatives as local anesthetics is based on the hypothesis that the chloroacetamido group can serve as a bioisostere for the tertiary amine found in many conventional local anesthetics. researchgate.netresearchgate.net The inductive effect of the chlorine atom is thought to enhance the ionization of the amide nitrogen, a key factor for interaction with sodium channels in nerve membranes. researchgate.netresearchgate.net A variety of ester and amide derivatives of 4-(2-chloroacetamido)benzoic acid have been synthesized and evaluated for their local anesthetic potential. researchgate.net

In the realm of oncology, derivatives of 4-(2-chloroacetamido)benzoic acid have demonstrated notable anti-proliferative activities against various cancer cell lines. researchgate.net The chloroacetamido moiety is a reactive electrophile that can potentially alkylate nucleophilic residues in biological macromolecules, such as enzymes and proteins involved in cancer cell proliferation. This mechanism of action has been a driving force in the synthesis and evaluation of novel derivatives with enhanced anticancer efficacy.

Scope and Significance of Current Research on this compound and its Analogs

Current research on this compound itself is primarily focused on its role as a key intermediate and a reference standard for drug impurities in the synthesis of more complex pharmaceutical agents. Its specific biological activities are not as extensively documented as those of its non-methylated parent. However, the study of its analogs and the impact of N-methylation on the biological activity of related compounds provide valuable insights into its potential.

The N-methyl group can alter the metabolic stability of the compound, potentially preventing dealkylation and leading to a longer duration of action. Furthermore, the conformational constraints imposed by the methyl group can lead to higher selectivity for specific biological targets. Research into analogs of this compound aims to explore these potential advantages in the development of novel therapeutic agents. The synthesis and biological evaluation of these analogs are crucial steps in understanding the structure-activity relationships within this chemical class and in identifying lead compounds for further development.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Melting Point | 188-190°C |

| Boiling Point (Predicted) | 401.0±30.0 °C |

| Density (Predicted) | 1.379±0.06 g/cm³ |

| pKa (Predicted) | 4.30±0.10 |

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-chloroacetyl)-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSXGBJMRZJGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426627 | |

| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-44-8 | |

| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 4 2 Chloroacetamido Benzoic Acid and Its Key Intermediates

Strategies for the Synthesis of 4-(2-Chloroacetamido)benzoic Acid as a Precursor

The foundational precursor, 4-(2-chloroacetamido)benzoic acid, is synthesized from p-aminobenzoic acid through several strategic steps. These methods ensure the efficient formation of this key intermediate, which serves as the starting point for further derivatization.

The most direct route to 4-(2-chloroacetamido)benzoic acid involves the acylation of 4-aminobenzoic acid with chloroacetyl chloride. nih.govprepchem.comresearchgate.net This reaction, a form of N-acylation, targets the amino group of the starting material. The reaction is typically carried out by stirring the reactants at a reduced temperature, often between 4-10°C, in the presence of hydrochloric acid. nih.govprepchem.com The acidic conditions facilitate the reaction, leading to the formation of the desired amide bond. This method is efficient for producing the chloroacetamide derivative which can be further modified. nih.gov

Table 1: Synthesis of 4-(2-Chloroacetamido)benzoic Acid

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Ref |

| 4-Aminobenzoic Acid | Chloroacetyl Chloride | HCl, Stirring at 4-10°C | 4-(2-Chloroacetamido)benzoic Acid | nih.govprepchem.com |

| p-Aminobenzoic acid | Chloroacetyl chloride | Not specified | 4-(2-chloro acetamido) benzoic acid | researchgate.net |

Fischer's esterification and Schotten–Baumann reactions are crucial for preparing various derivatives from the 4-(2-chloroacetamido)benzoic acid intermediate. nih.govprepchem.com

Fischer's Esterification is employed to synthesize ester derivatives. This acid-catalyzed reaction involves refluxing the carboxylic acid (4-(2-chloroacetamido)benzoic acid) with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid. nih.govprepchem.com This process converts the carboxylic acid group into an ester, yielding compounds like methyl 4-(2-chloroacetamido)benzoate or ethyl 4-(2-chloroacetamido)benzoate.

The Schotten–Baumann reaction is a method to synthesize amides from amines and acid chlorides. google.comgoogle.com This reaction is particularly relevant for the synthesis of N-substituted benzamide (B126) derivatives from 4-(2-chloroacetamido)benzoyl chloride (prepared as described in 2.1.3). The reaction is typically conducted under basic conditions, often using a two-phase solvent system (e.g., an organic solvent and water) with a base like sodium hydroxide (B78521) to neutralize the HCl generated. google.com This versatile reaction allows for the introduction of a wide range of substituents on the amide nitrogen.

To facilitate the synthesis of amide and ester derivatives, the carboxylic acid group of 4-(2-chloroacetamido)benzoic acid is often activated by converting it into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. nih.govprepchem.comresearchgate.net The reaction involves treating 4-(2-chloroacetamido)benzoic acid with thionyl chloride, sometimes in the presence of a catalyst like pyridine, at low temperatures (e.g., 0-4°C). nih.govprepchem.com This process yields 4-(2-chloroacetamido)benzoyl chloride, a highly reactive intermediate ready for subsequent derivatization reactions, such as the Schotten-Baumann reaction to form amides. nih.govprepchem.comresearchgate.net

Table 2: Carboxylic Acid Activation with Thionyl Chloride

| Reactant | Reagent | Conditions | Product | Ref |

| 4-(2-Chloroacetamido)benzoic Acid | Thionyl Chloride | Pyridine, 0-4°C | 4-(2-Chloroacetamido)benzoyl Chloride | nih.govprepchem.com |

| 4-(2-chloro acetamido) benzoic acid intermediate | Thionyl Chloride | Not specified | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride | researchgate.net |

Approaches to N-Methylation and Derivatives of 4-(2-Chloroacetamido)benzoic Acid

Once the key intermediate, 4-(2-chloroacetamido)benzoyl chloride, is prepared, it can be used to synthesize the target compound N-Methyl-4-(2-chloroacetamido)benzoic acid (in its amide form, N-methyl-4-(2-chloroacetamido)benzamide) and other derivatives.

The synthesis of N-substituted benzamide derivatives, including the specific N-methyl target, is achieved by reacting 4-(2-chloroacetamido)benzoyl chloride with a primary or secondary amine. This is a classic example of a Schotten-Baumann-type reaction. nih.govprepchem.com

For the synthesis of N-methyl-4-(2-chloroacetamido)benzamide, 4-(2-chloroacetamido)benzoyl chloride would be reacted with methylamine. Based on analogous procedures for similar compounds, this reaction is typically performed by adding the acid chloride solution to an aqueous solution of methylamine, often in a two-phase system with an organic solvent like methylene (B1212753) chloride, while cooling in an ice bath. The mixture is then stirred for a period to ensure the completion of the reaction.

This general method has been used to create a variety of N-substituted derivatives by reacting the benzoyl chloride with different commercially available amines, such as ethylamine, n-butylamine, and various substituted anilines, in the presence of a base like triethylamine (B128534) in a suitable solvent like acetonitrile. prepchem.com

Table 3: Synthesis of N-Substituted Benzamide Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

| 4-(2-Chloroacetamido)benzoyl Chloride | Phenylamine | Acetonitrile, Triethylamine | 4-(2-chloroacetamido)-N-phenylbenzamide | 82% | nih.gov |

| 4-(2-Chloroacetamido)benzoyl Chloride | 2,3-dichloroaniline | Acetonitrile, Triethylamine | 4-(2-chloroacetamido)-N-(2,3-dichlorophenyl)benzamide | 79% | nih.gov |

The versatility of the 4-(2-chloroacetamido)benzoic acid framework allows for the synthesis of other heterocyclic and ester derivatives through substitution reactions.

Ester Derivatives: As mentioned in section 2.1.2, ester derivatives are synthesized via Fischer's esterification. nih.govprepchem.com This involves refluxing 4-(2-chloroacetamido)benzoic acid with various alcohols (e.g., methanol, ethanol, propanol, butanol) in the presence of concentrated sulfuric acid. nih.gov The resulting esters are then isolated after neutralization.

Imidazole (B134444) Derivatives: An imidazole derivative can be formed by reacting 4-(2-chloroacetamido)benzoic acid with imidazole. This substitution reaction is typically carried out under reflux conditions with a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govprepchem.com

Table 4: Synthesis of Ester and Imidazole Derivatives

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Ref |

| 4-(2-Chloroacetamido)benzoic Acid | Various Alcohols | Conc. H₂SO₄, Reflux | Ester | nih.govprepchem.com |

| 4-(2-Chloroacetamido)benzoic Acid | Imidazole | AlCl₃, Reflux | Imidazole | nih.govprepchem.com |

Exploration of Alternative Amine and Carboxylic Acid Modifications

The structural framework of this compound offers two primary sites for chemical modification: the N-methylated amine and the terminal carboxylic acid. These sites allow for the generation of a library of analogs through strategic synthetic alterations.

Amine Modifications: The synthesis of the title compound logically proceeds from the precursor N-methyl-4-aminobenzoic acid. By extension, a variety of N-substituted analogs can be created by starting with differently alkylated 4-aminobenzoic acid derivatives. Research has demonstrated the efficient synthesis of a series of N-alkyl derivatives of 4-aminobenzoic acid (PABA) using simple and mild reaction conditions, which provides a direct route to diverse starting materials for subsequent chloroacetylation. nih.gov For instance, methods for preparing Fmoc-protected N-alkylated p-aminobenzoic acid monomers have been developed, showcasing advanced strategies to incorporate various alkyl groups at the nitrogen position. researchgate.net This approach allows for systematic variation of the N-substituent to explore structure-activity relationships in resulting compounds.

Carboxylic Acid Modifications: The carboxylic acid group is a versatile handle for modification, most commonly through conversion to esters or amides. Academic studies have reported the synthesis of numerous derivatives from the parent compound 4-(2-chloroacetamido)benzoic acid. researchgate.netijprse.com Standard organic reactions such as Fischer's esterification and the Schotten-Baumann reaction are employed to produce these derivatives. researchgate.netijprse.com In one such study, a series of eight esters and ten amides were synthesized from 4-(2-chloroacetamido)benzoic acid to explore their biological activities. researchgate.net This derivatization is a key strategy for altering the pharmacokinetic and pharmacodynamic properties of the parent molecule.

The table below details examples of derivatives created through carboxylic acid modification of the closely related 4-(2-chloroacetamido)benzoic acid.

| Derivative Class | Derivative Name | Synthetic Method | Reference |

| Ester | Methyl 4-(2-chloroacetamido)benzoate | Fischer Esterification | researchgate.net |

| Ester | Ethyl 4-(2-chloroacetamido)benzoate | Fischer Esterification | researchgate.net |

| Ester | Propyl 4-(2-chloroacetamido)benzoate | Fischer Esterification | researchgate.net |

| Amide | 4-(2-chloroacetamido)-N-phenylbenzamide | Schotten-Baumann Reaction | researchgate.net |

| Amide | 4-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide | Schotten-Baumann Reaction | researchgate.net |

| Amide | 4-(2-chloroacetamido)-N-(2,3-dichlorophenyl)benzamide | Schotten-Baumann Reaction | researchgate.net |

| Imidazole | 2-(4-(1H-imidazol-1-yl)phenyl)-N-(2-chloroacetyl)acetamide | Substitution Reaction | researchgate.net |

Optimization of Synthetic Routes and Yields in Academic Investigations

Improving the efficiency, yield, and environmental footprint of the synthesis of this compound and its derivatives is a significant focus of academic research. Optimization efforts target the key steps of the synthesis: the N-acylation of the aminobenzoic acid precursor and the subsequent conversion of the carboxylic acid group.

The foundational synthetic route involves the chloroacetylation of a 4-(alkylamino)benzoic acid using chloroacetyl chloride. researchgate.net This is followed by activation of the carboxylic acid, for example with thionyl chloride in the presence of pyridine, to facilitate the formation of esters or amides. researchgate.net Investigations have explored various conditions to enhance these transformations. For instance, the initial acylation is typically performed at reduced temperatures (e.g., 4-10°C) to control reactivity and minimize side products. researchgate.net

Academic studies have focused on replacing traditional, often harsh, reagents with more efficient and environmentally benign alternatives, particularly for the esterification step. Research into the esterification of benzoic acid derivatives has shown that phosphoric acid-modified Montmorillonite K-10 clay can serve as a highly efficient solid acid catalyst, enabling the reaction to proceed under solvent-free conditions with yields exceeding 93%. ijstr.org Other studies have compared various catalysts, including deep eutectic solvents (DES), ionic liquids, and ion-exchange resins, for the esterification of benzoic acid. dergipark.org.tr In one comparison, a DES catalyst achieved an 88.4% conversion, significantly outperforming the other tested catalysts under the same conditions. dergipark.org.tr Furthermore, the development of enzymatic strategies for N-acylation presents a green alternative to conventional chemical methods that use toxic chlorinating agents. researchgate.netnih.gov These biocatalytic approaches offer high selectivity and operate under mild, aqueous conditions. researchgate.netnih.gov

The following table summarizes findings from studies aimed at optimizing the esterification of benzoic acid, a key transformation in the synthesis of many derivatives.

| Reaction | Catalyst | Solvent | Temperature (°C) | Yield / Conversion (%) | Reference |

| Esterification | Phosphoric acid modified Montmorillonite K10 | None (Solvent-Free) | Reflux | >93 | ijstr.org |

| Esterification | Deep Eutectic Solvent (DES) | Not specified | 75 | 88.4 | dergipark.org.tr |

| Esterification | Ionic Liquid ([BMIM]HSO4) | Not specified | 75 | ~20 | dergipark.org.tr |

| Esterification | Ion Exchange Resin (Amberlyst 15) | Not specified | 75 | ~8 | dergipark.org.tr |

| Amidation | Not Applicable (Schotten-Baumann) | Not specified | Not specified | 79 (for a specific benzamide derivative) | researchgate.net |

Structure Activity Relationship Sar Studies of N Methyl 4 2 Chloroacetamido Benzoic Acid Analogs

Influence of N-Substitution Patterns on Biological Efficacy

The substitution pattern on the amide nitrogen atoms of the core structure is a pivotal determinant of biological activity. This includes the nitrogen of the chloroacetamido group and the potential for the carboxylic acid to be converted into a secondary or tertiary benzamide (B126).

The nature of the substituent on the amide nitrogen significantly modulates the molecule's properties. Studies on related N-alkyl arylsulphonamides show that the size of the N-alkyl group can create steric hindrance that influences reactivity and molecular conformation. researchgate.net When the N-substituent (R¹) is a small alkyl group like methyl or ethyl, certain intramolecular reactions are more likely to occur. researchgate.net However, as the steric bulk increases, particularly with branched alkyl groups such as isopropyl or isobutyl, these reactions can be prevented, leading to higher yields of the desired rearranged product. researchgate.net This principle suggests that in N-alkyl-4-(2-chloroacetamido)benzoic acid analogs, the size of the N-alkyl group could similarly influence the molecule's preferred conformation and interaction with biological targets.

When the carboxylic acid moiety of 4-(2-chloroacetamido)benzoic acid is converted into a series of N-substituted benzamides, the nature of the substituent plays a key role in determining activity. For instance, in a series synthesized for local anesthetic activity, derivatives included amides of aniline, p-toluidine, and various piperazines. rsc.org The presence of an o-methyl group on an aromatic ring substituent was found to be particularly favorable for biological activity. rsc.org

| N-Alkyl Group (R¹) | Observed Effect | Potential Implication for Biological Activity |

|---|---|---|

| Methyl (CH₃) | Allows for competing intramolecular cyclization reactions. | May adopt multiple conformations, potentially interacting with off-target sites. |

| Ethyl (CH₂CH₃) | Slightly reduced competition from cyclization compared to methyl. | Modest increase in steric bulk, fine-tuning receptor fit. |

| Isopropyl (CH(CH₃)₂) | Increased steric hindrance prevents cyclization, favoring rearrangement. | Restricts conformational flexibility, potentially increasing target specificity. |

| Isobutyl (CH₂CH(CH₃)₂) | Steric hindrance strongly prevents cyclization. | Further restriction of conformation, potentially enhancing specific interactions. |

The chloroacetamido moiety (-NHCOCH₂Cl) is a crucial pharmacophore that plays a significant role in the biological activities of these compounds. researchgate.net Research into 4-(2-chloroacetamido)benzoic acid derivatives as local anesthetics was based on the hypothesis that the amide nitrogen within this group could serve as a replacement for the ionizable alkyl-substituted nitrogen typically found in anesthetics like lignocaine. researchgate.net

The electron-withdrawing inductive effect of the adjacent chlorine atom is key to this function. researchgate.net It provides a sufficient ionization character to the amide nitrogen, allowing it to mimic the positively charged tertiary amine of traditional local anesthetics, which is essential for blocking sodium ion channels. researchgate.netresearchgate.net Furthermore, the reduced toxicity of some of these molecules has been attributed to the presence of the carbonyl chloro methyl side chain. researchgate.net In broader studies of N-(substituted phenyl)-2-chloroacetamides, this moiety is integral to their antimicrobial effects. nih.gov The chloroacetamido group is a known alkylating agent, which suggests that some of its biological effects may arise from the formation of covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins.

Positional Effects of Substituents on the Benzoic Acid Ring

Structure-activity relationship analyses of related aromatic local anesthetics have shown that substitution on the aromatic ring is a critical factor. rsc.org Specifically, the presence of an ortho-methyl group often leads to the highest biological activity. rsc.org This "ortho effect" can be attributed to several factors. Steric hindrance from an ortho-substituent can force the carboxylic acid group or the amide linkage out of the plane of the benzene (B151609) ring. nih.gov This non-planarity can decrease resonance stabilization between the ring and the substituent, thereby altering the acidity (pKa) of the carboxylic acid and the rotational freedom of the molecule, which can in turn enhance binding to a specific target receptor. nih.gov

In a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, substitutions on the benzoic acid ring were fundamental to their antidiabetic activity. nih.gov Similarly, studies on para-substituted benzoic acids have shown that the electron-donating or electron-withdrawing nature of the para-substituent, quantifiable by the Hammett constant (σ), has a direct effect on molecular function. rsc.org For instance, a weak electron-withdrawing group at the para-position was found to be more effective for passivating interfaces in perovskite solar cells than a weak electron-donating group, highlighting the sensitivity of molecular function to the electronic nature of ring substituents. rsc.org

| Substituent Position | Example Substituent | General Effect on Activity | Probable Rationale |

|---|---|---|---|

| ortho- | -CH₃ | Often results in the best biological activity. | Steric effects may enforce a favorable binding conformation. |

| meta- | -CH₃ | Variable activity, generally less potent than ortho-substituted analogs. | Electronic and steric influences are less pronounced on the primary functional group. |

| para- | -CH₃ | Variable activity. | Directly influences the electronic properties along the main molecular axis. |

Comparative SAR Analysis with Established Lead Compounds (e.g., Lignocaine, Fluconazole, 5-Fluorouracil)

A comparative analysis of the SAR of N-Methyl-4-(2-chloroacetamido)benzoic acid analogs with established drugs provides context for their rational design and potential mechanisms of action.

Lignocaine: Lignocaine (Lidocaine) is a classic amide-type local anesthetic characterized by an aromatic ring, an amide linker, and a hydrophilic, ionizable tertiary amine. The SAR of 4-(2-chloroacetamido)benzoic acid derivatives has been directly compared to lignocaine. researchgate.net A key design hypothesis was that the chloroacetamido group could functionally replace the tertiary amine of lignocaine. researchgate.net While several analogs showed promising local anesthetic activity, their potency was generally lower than that of lignocaine HCl. researchgate.net This suggests that while the chloroacetamido group can confer the necessary physicochemical properties for activity, the diethylamino group of lignocaine is more optimal for interaction with the sodium channel binding site. The SAR of lignocaine analogs shows that two ortho-methyl groups on the aromatic ring are optimal for activity, a finding that parallels the observation that ortho-substitution is beneficial in other related anesthetic series. rsc.org

Fluconazole: Fluconazole is a triazole antifungal agent. While the primary target of this compound analogs may not be fungal enzymes, related N-(substituted phenyl)-2-chloroacetamides have demonstrated moderate effectiveness against the yeast Candida albicans, a common target for fluconazole. nih.gov The SAR for these chloroacetamides indicates that lipophilicity is a key factor for antifungal action, with halogenated p-substituted phenyl rings (e.g., 4-chloro, 4-fluoro) enhancing activity by promoting passage through the cell membrane. nih.gov This contrasts with the SAR of fluconazole, where the specific arrangement of the triazole rings and the difluorophenyl moiety is crucial for selective binding to and inhibition of fungal lanosterol (B1674476) 14α-demethylase. The comparison highlights different strategies for achieving antifungal effects: one based on general membrane disruption and reactivity (chloroacetamides) and the other on highly specific enzyme inhibition (fluconazole).

5-Fluorouracil (5-FU): 5-FU is an antimetabolite used in cancer therapy that primarily inhibits thymidylate synthase. nih.gov Certain 4-(2-chloroacetamido)benzoic acid derivatives have shown promise as anticancer agents, but through a different mechanism: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net The SAR for these anticancer benzoic acid derivatives showed that elongating the structures to include distal moieties enhanced VEGFR-2 inhibitory activity. researchgate.net For example, compound 8f from one study, which features an extended structure, was a highly potent VEGFR-2 inhibitor. researchgate.net This is fundamentally different from the SAR of 5-FU, where modifications to the pyrimidine (B1678525) ring directly impact its ability to be metabolized into the active nucleotide FdUMP and to covalently bind to the active site of thymidylate synthase. nih.gov The comparison shows that while both classes of compounds can achieve an anticancer effect, their SAR is dictated by the unique topology and chemical interactions of completely different biological targets.

| Feature | This compound Analogs | Lignocaine | Fluconazole | 5-Fluorouracil |

|---|---|---|---|---|

| Core Scaffold | Substituted Benzoic Acid | Xylidide (2,6-dimethylaniline derivative) | Bis-triazole propan-2-ol | Fluorinated Pyrimidine |

| Key Functional Group for Activity | Chloroacetamido moiety researchgate.net | Ionizable tertiary amine | Triazole rings | 5-Fluoro substituent |

| Influence of Aromatic Substitution | Ortho-substituents can enhance activity. rsc.org | Two ortho-methyl groups are optimal. | 2,4-difluorophenyl group is critical. | Substitutions at other positions alter specificity and metabolism. |

| Mechanism of Action | Variable (e.g., Na⁺ channel block, VEGFR-2 inhibition) researchgate.netresearchgate.net | Na⁺ channel blockade | Inhibition of lanosterol 14α-demethylase | Inhibition of thymidylate synthase nih.gov |

Biological Activities and Investigational Therapeutic Potential of N Methyl 4 2 Chloroacetamido Benzoic Acid Derivatives

Local Anesthetic Activity Investigations

A significant area of research has been the evaluation of N-Methyl-4-(2-chloroacetamido)benzoic acid derivatives for their potential as local anesthetic agents. A study involving the synthesis of eight esters, ten amides, and one imidazole (B134444) derivative of 4-(2-chloroacetamido) benzoic acid was conducted to investigate their local anesthetic properties. researchgate.net The rationale behind this investigation was the hypothesis that the amide nitrogen, with an attached chloro methyl group, could mimic the ionization characteristics of the alkyl-substituted nitrogen typically found in local anesthetics. researchgate.net

To assess the local anesthetic potential of these derivatives, researchers have employed established in vitro and in vivo models.

Bianchi's Method: The initial screening for infiltration local anesthetic activity was carried out using Bianchi's method. researchgate.net This in vitro method is a standard procedure for the preliminary evaluation of local anesthetic efficacy.

Rat Sciatic Nerve Block: Compounds that demonstrated promising activity in the initial screening were further evaluated using the in vivo rat sciatic nerve block method. researchgate.net This model provides a more comprehensive assessment of the anesthetic effect in a living organism, allowing for the observation of onset, duration, and intensity of the nerve block.

Information regarding the use of the Formalin Test for the evaluation of local anesthetic activity of this compound derivatives was not prominently available in the reviewed literature.

The efficacy of the synthesized derivatives was compared to that of a standard local anesthetic, lignocaine HCl. Five of the synthesized compounds (A1, A2, A4, A10, and A.im) exhibited promising local anesthetic activity. researchgate.net However, it was noted that the potency of these compounds was lower than that of lignocaine HCl. researchgate.net Despite the lower potency, the imidazole derivative (A.im) was highlighted for its good local anesthetic activity and significantly lower toxicity compared to lignocaine. researchgate.net

Table 1: Comparative Local Anesthetic Activity of Selected 4-(2-chloroacetamido)benzoic acid Derivatives

| Compound | Percentage Local Anesthetic Activity (Compared to Lignocaine HCl) |

| A1 | Promising |

| A2 | Promising |

| A4 | Promising |

| A10 | Promising |

| A.im | Good |

Note: The term "Promising" and "Good" are as described in the source material and indicate significant local anesthetic effect, though generally less potent than the standard. researchgate.net

Antimicrobial Activity Profiling

While the primary focus of the available research has been on local anesthetic and anticancer activities, the broader class of chloroacetamide and benzoic acid derivatives has been investigated for antimicrobial properties. However, specific and detailed studies on the antibacterial and antifungal efficacy of this compound derivatives are limited in the currently available literature.

Detailed studies outlining the specific antibacterial spectrum and potency of this compound derivatives against various Gram-positive and Gram-negative bacterial strains were not found in the reviewed scientific literature. General studies on other related benzothiazole (B30560) derivatives have shown some antibacterial potential. nih.govnih.gov For instance, some novel benzothiazole-aryl amine derivatives tethered through an acetamide (B32628) functionality have been synthesized and screened for their antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. dntb.gov.ua

Similarly, specific data on the antifungal efficacy of this compound derivatives against fungal pathogens is not extensively documented. Research on related structures, such as N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, has shown some antifungal activity against dermatophytes like Trichophyton rubrum and Epidermophyton floccosum. niscpr.res.in Another study on 2-aryl-3-(benzothiazol-2'-yl-thioacetamido)-4-thiazolidinones reported that the compounds were generally inactive against fungi when compared to the standard Griseofulvin. ias.ac.in

Anticancer Activity Screening

The anticancer potential of derivatives of this compound has been the subject of several investigations. These studies have typically involved in vitro screening against a panel of human cancer cell lines to determine their cytotoxic effects.

One study reported the synthesis of novel triazole-based peptide analogues, with some compounds showing anticancer activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 15.6 µM and 18.7 µM, respectively. dntb.gov.ua Another research effort synthesized silver nanoparticles using 4-N-methyl benzoic acid and screened them against MCF-7 breast cancer cells, demonstrating an IC50 value of 42.19 mg/ml. dntb.gov.ua Furthermore, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated, with some compounds showing notable activity against the PC3 (prostate carcinoma) cell line.

Table 2: In Vitro Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative Type | Cancer Cell Line | IC50 Value |

| Novel Triazole-based Peptide Analogue (Compound 14) | MCF-7 (Breast) | 15.6 µM |

| Novel Triazole-based Peptide Analogue (Compound 2) | HCT-116 (Colon) | 18.7 µM |

| Silver nanoparticles with 4-N-methyl benzoic acid | MCF-7 (Breast) | 42.19 mg/ml |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate) | 80 µM |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 µM |

Cytotoxic Activity against Specific Human Cancer Cell Lines (e.g., HCT116, MCF-7, HepG2)

Derivatives of this compound have been the subject of research for their potential cytotoxic effects against various human cancer cell lines. Studies have demonstrated that modifications to the core structure can lead to significant anticancer activity.

The cytotoxic activity of these compounds is typically evaluated by determining their IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Several studies have screened these derivatives against a panel of human cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

For instance, certain benzimidazole (B57391) derivatives have shown notable anti-proliferation effects. In one study, benzimidazole derivative 2 exhibited an IC₅₀ value of 16.2 ± 3.85 μg/mL against the HCT-116 cell line, while derivative 4 was more effective against the MCF-7 cell line with an IC₅₀ value of 8.86 ± 1.10 μg/mL. nih.gov Similarly, new 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which can be considered related structures, also demonstrated selective cytotoxicity. Compound 7 in this class, featuring a 2-chloromethylbenzylthio substituent, was effective against both HCT-116 and MCF-7 cells, with IC₅₀ values of 12 µM and 19 µM, respectively. mdpi.com

The following table summarizes the cytotoxic activities (IC₅₀ values) of selected derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 μg/mL | nih.gov |

| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 μg/mL | nih.gov |

| Benzenesulfonylguanidine 7 | HCT-116 | 12 µM | mdpi.com |

| Benzenesulfonylguanidine 7 | MCF-7 | 19 µM | mdpi.com |

| Benzofuran 7 | HepG2 | 11 ± 3.2 μM | nih.gov |

| Benzofuran 8 | HepG2 | 3.8 ± 0.5 μM | nih.gov |

Evaluation of Antiproliferative Mechanisms

Investigations into the antiproliferative mechanisms of these derivatives have sought to understand how they inhibit cancer cell growth. Research points towards several potential pathways, including the induction of apoptosis and the inhibition of key enzymes involved in tumor progression.

One significant mechanism identified is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netresearchgate.net VEGFR-2 is a crucial kinase in angiogenesis, the process by which new blood vessels are formed, which is vital for tumor growth and metastasis. Certain 4-(2-chloroacetamido)benzoic acid derivatives have displayed prominent inhibitory efficiency against VEGFR-2 kinase. For example, compounds designated as 25d , 25e , 25i , and 27e showed IC₅₀ values ranging from 3.4 ± 0.3 to 6.8 nM. researchgate.net The potency of these compounds as VEGFR-2 inhibitors was found to correlate with their cytotoxic activity, suggesting this is a primary mechanism of their anticancer effect. researchgate.netresearchgate.net Further studies revealed that the most potent of these compounds could induce apoptosis. researchgate.net

Other studies on related halogenated derivatives have also pointed to apoptosis as a key mechanism. For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7 ) was found to significantly increase the activity of caspases 3/7 in both HepG2 and A549 lung cancer cells, indicating that it induces apoptosis through a caspase-dependent pathway. nih.gov Furthermore, this compound was observed to cause cell cycle arrest at the G2/M phase in HepG2 cells, thereby halting cell division. nih.gov

Anti-Hepatitis B Virus (HBV) Activity (in the context of Matijing-Su derivatives)

A series of derivatives based on Matijing-Su (MTS), identified as N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol, have been synthesized and evaluated for their activity against the Hepatitis B virus (HBV). These studies, conducted in HBV-expressing 2.2.15 cells, have identified several compounds with potent anti-HBV activity, often exceeding that of the reference drug, lamivudine (B182088). nih.govnih.gov

The effectiveness of these derivatives is measured by their IC₅₀ (the concentration required to inhibit 50% of HBV DNA replication) and their selectivity index (SI), which is a ratio of the compound's cytotoxicity to its antiviral activity. A higher SI value indicates greater selectivity for viral targets over host cells.

In one study, compounds 9c (IC₅₀: 1.40 µM), 9g (IC₅₀: 2.33 µM), and 9n (IC₅₀: 2.36 µM) showed inhibitory effects on HBV DNA replication that were superior to lamivudine (IC₅₀: 82.42 µM). nih.govebi.ac.uk Notably, compound 9n had a selectivity index of 45.93, which was also higher than that of lamivudine (41.59). nih.gov

A subsequent study reported another series of Matijing-Su derivatives with even more potent anti-HBV activity. nih.gov Compound 14a demonstrated a remarkable IC₅₀ of 0.71 µM. Other derivatives like 13g , 13c , and 13a exhibited exceptionally high selectivity indices of 161.01, 90.45, and 85.09, respectively, indicating a very favorable profile of antiviral activity versus host cell toxicity. nih.gov

The table below presents the anti-HBV activity of selected Matijing-Su derivatives.

| Compound | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 9c | 1.40 | Not Reported | nih.govebi.ac.uk |

| 9g | 2.33 | Not Reported | nih.govebi.ac.uk |

| 9n | 2.36 | 45.93 | nih.gov |

| 13a | Not Reported | 85.09 | nih.gov |

| 13c | 2.85 | 90.45 | nih.gov |

| 13g | Not Reported | 161.01 | nih.gov |

| 14a | 0.71 | Not Reported | nih.gov |

| Lamivudine (Control) | 82.42 | 41.59 | nih.govnih.gov |

Exploration of Other Emerging Biological Activities

Beyond their anticancer and antiviral potential, derivatives of this compound and related structures are being investigated for other therapeutic applications. The chloroacetamido moiety is a key feature in many biologically active compounds. researchgate.net

One notable area of investigation is local anesthetic activity. A series of ester and amide derivatives of 4-(2-chloroacetamido)benzoic acid were synthesized and evaluated for this purpose. researchgate.netresearchgate.net The rationale was that the inductive effect of the chlorine atom could provide sufficient ionization character to the amide nitrogen, mimicking the ionized nitrogen group typically found in local anesthetic agents. researchgate.net This research opens up possibilities for developing new classes of local anesthetics based on this chemical scaffold.

Additionally, related chemical structures, such as salicylanilides, which share some structural similarities, have demonstrated a wide range of biological activities. These include antimycobacterial, antibacterial, and antifungal properties. mdpi.com This suggests that the broader class of compounds containing the N-substituted benzamide (B126) core may have a wide spectrum of antimicrobial potential worth further exploration.

Mechanistic Insights into the Biological Action of N Methyl 4 2 Chloroacetamido Benzoic Acid Analogs

Modulation of Ion Channels (e.g., Voltage-Gated Sodium Channels for Local Anesthesia)

The function of the nervous system is critically dependent on the generation and propagation of action potentials, electrical signals facilitated by the flow of ions across neuronal membranes. nih.gov Voltage-gated sodium channels are central to this process. frontiersin.org Analogs of N-Methyl-4-(2-chloroacetamido)benzoic acid have been investigated as local anesthetics, which function by reversibly blocking these nerve impulses. researchgate.netyoutube.com

The primary mechanism of action for these compounds as local anesthetics is the blockade of voltage-gated sodium channels. researchgate.net These drugs are thought to access their binding site within the inner pore of the channel. nih.govfrontiersin.org Structurally, local anesthetics like the derivatives of 4-(2-chloroacetamido)benzoic acid possess both a lipophilic aromatic portion and a hydrophilic amine portion. researchgate.net In an unionized form, the molecule penetrates the lipid-rich nerve cell membrane. youtube.com Once inside the slightly acidic intracellular environment, the molecule can become ionized. youtube.com This charged form then binds to a specific site within the sodium channel's transmembrane pore, physically obstructing it. youtube.com

This obstruction prevents the influx of sodium ions that is necessary for membrane depolarization. researchgate.net By inhibiting depolarization, the anesthetic agent prevents the action potential from reaching its threshold, thereby blocking both the generation and the conduction of the nerve signal. youtube.com The affinity of these drugs for the sodium channel can vary with the channel's state; they often exhibit higher affinity for channels that are in the open or inactivated states, which are more prevalent during high-frequency nerve firing, such as in a pain response. nih.gov

Research into 4-(2-chloroacetamido)benzoic acid derivatives was based on the hypothesis that the amide nitrogen, influenced by the inductive effect of the adjacent chloro-methyl group, could possess sufficient ionization characteristics to interact effectively with the sodium channel, a role typically played by an alkyl-substituted nitrogen in traditional local anesthetics. researchgate.net Studies on various ester and amide derivatives confirmed local anesthetic activity, supporting this hypothesis. researchgate.net

Table 1: Infiltration Local Anesthetic Activity of Selected 4-(2-chloroacetamido)benzoic acid Derivatives

| Compound Code | Onset of Action (min) | Duration of Action (min) |

| A1 (Methyl ester) | 2.5 ± 0.2 | 39.0 ± 0.8 |

| A2 (Ethyl ester) | 2.2 ± 0.3 | 42.0 ± 0.7 |

| A4 (Butyl ester) | 1.8 ± 0.1 | 51.0 ± 0.6 |

| A10 (N-phenyl amide) | 2.4 ± 0.2 | 45.0 ± 0.9 |

| A.im (Imidazole deriv.) | 1.5 ± 0.1 | 58.0 ± 1.1 |

| Lignocaine HCl (Std.) | 1.2 ± 0.1 | 65.0 ± 1.2 |

Data synthesized from research on local anesthetic activity of 4-(2-chloroacetamido) benzoic acid derivatives. researchgate.net

Interference with Microbial Cell Processes

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. nih.gov Analogs of this compound contribute to this class of compounds, exhibiting activity against a spectrum of bacteria and fungi through various mechanisms that disrupt essential cellular processes.

A primary antibacterial mechanism involves compromising the integrity of the microbial cell wall and cell membrane. mdpi.com The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its structure and increasing its permeability. mdpi.com This can lead to the leakage of vital intracellular components, such as ions, metabolites, and macromolecules, ultimately causing cell death. mdpi.com The undissociated form of the acid is believed to be crucial for diffusing through the microbial membrane. nih.gov

Furthermore, these compounds can interfere with critical metabolic pathways. For instance, some benzoic acid analogs inhibit enzymes involved in the respiratory chain, such as succinate (B1194679) dehydrogenase and malate (B86768) dehydrogenase, thereby disrupting energy production within the bacterial cell. mdpi.com They may also inhibit the synthesis of essential molecules like soluble proteins and interact with DNA, potentially inhibiting DNA topoisomerases and disrupting DNA replication and repair. mdpi.com

In fungi, the mechanism can involve the disruption of the oxidative stress response system. nih.gov Studies on Aspergillus species have shown that certain benzoic acid analogs can act as chemosensitizing agents, enhancing the efficacy of commercial antifungal drugs. nih.gov This suggests an interference with the fungal cell's ability to cope with oxidative stress, a common defense mechanism against antimicrobial agents. nih.gov The antimicrobial activity is often structure-dependent, with substitutions on the aromatic ring, such as chloro or methyl groups, influencing the compound's efficacy against different microbial strains. nih.govnih.gov

Table 2: Antimicrobial Activity of Benzoic Acid Analogs Against Selected Microbes

| Compound Class | Microorganism | Activity (MIC µg/mL) |

| Madecassic Acid | Staphylococcus aureus | 31.25 |

| Madecassic Acid | Methicillin-resistant S. aureus | 62.5 |

| Madecassic Acid | Escherichia coli | 250 |

| N-Methyl 4-piperidone (B1582916) Curcuminoids | Streptococcus mutans | 250-500 |

| N-Methyl 4-piperidone Curcuminoids | Streptococcus sanguinis | 250-500 |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6-62.5 |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5-250 |

This table presents a synthesis of data from studies on various benzoic acid analogs to illustrate the range of antimicrobial activity. mdpi.comnih.govmdpi.com

Targeting Specific Cellular Pathways in Cancer (e.g., VEGFR2, CDK9)

The development of targeted cancer therapies relies on identifying and inhibiting specific molecules that drive tumor growth and survival. Analogs of this compound have been synthesized and evaluated as inhibitors of key proteins involved in cancer-related signaling pathways, notably Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9).

VEGFR-2 Inhibition

VEGFR-2 is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for supplying tumors with the nutrients and oxygen required for their growth and metastasis. nih.govnih.gov Therefore, inhibiting the VEGFR-2 signaling pathway is a well-established anti-cancer strategy. nih.gov The compound 4-(2-chloroacetamido)benzoic acid has been utilized as a key intermediate in the synthesis of novel VEGFR-2 inhibitors. nih.gov

Table 3: VEGFR-2 Inhibitory Activity of Selected Benzoic Acid Analogs

| Compound | VEGFR-2 IC₅₀ (µM) |

| Compound 8f (Tranilast analog) | 0.22 ± 0.02 |

| Compound 11 (Quinoxaline derivative) | 0.19 |

| Sorafenib (Reference Drug) | 0.08 - 0.10 |

Data compiled from studies evaluating derivatives of 4-(2-chloroacetamido)benzoic acid and related structures as VEGFR-2 inhibitors. researchgate.netnih.gov

CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) plays an essential role in the regulation of transcriptional elongation. nih.gov In many cancers, there is an increased reliance on CDK9 activity to drive the transcription of key oncogenes and anti-apoptotic proteins, such as Mcl-1 and Myc. nih.gov Inhibition of CDK9 leads to a rapid decrease in the levels of these short-lived proteins, which can in turn induce apoptosis (programmed cell death) in cancer cells. nih.gov This makes CDK9 an attractive therapeutic target. nih.gov

While direct inhibition of CDK9 by this compound itself is not extensively documented in the provided sources, analogs with similar structural features, such as heterocyclic and aromatic cores, have been developed as potent CDK9 inhibitors. nih.gov For example, toyocamycin, an adenosine (B11128) analog, was identified as a selective CDK9 inhibitor (IC₅₀ = 79 nM). mdpi.com The mechanism of these small-molecule inhibitors typically involves binding to the ATP pocket of the CDK9 enzyme, preventing the phosphorylation of its substrates, including the C-terminal domain of RNA Polymerase II. nih.govmdpi.com This suppression of transcriptional activity is particularly detrimental to cancer cells that are transcriptionally addicted to certain survival genes. nih.gov

Computational Chemistry and Molecular Modeling Approaches for N Methyl 4 2 Chloroacetamido Benzoic Acid Analogs

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand (such as an N-Methyl-4-(2-chloroacetamido)benzoic acid analog) and its biological target, typically a protein or enzyme.

Research into analogs, specifically 4-(2-chloroacetamido)benzoic acid derivatives, has identified several potential biological targets. One significant target is the voltage-gated sodium channel (NaVAb) , which is implicated in local anesthetic activity. researchgate.net Molecular docking studies performed using Autodock Vina with the NaVAb channel (PDB ID: 3RVY) have shown that these derivatives can exhibit strong interactions within the channel. researchgate.net The binding modes observed were similar to the standard local anesthetic, lignocaine, suggesting a potential mechanism for blocking nerve impulse conduction. researchgate.net

Another identified target for related structures is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis, which is the formation of new blood vessels. researchgate.net Docking studies have been conducted to investigate the possible binding interactions of 4-(2-chloroacetamido) benzoic acid derivatives inside the active site of VEGFR-2. researchgate.net The data from these docking studies have shown a high correlation with biological screening results, indicating their potential as VEGFR-2 inhibitors. researchgate.net

The interactions predicted by docking studies are often detailed, identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand. For instance, in the voltage-gated sodium channel, derivatives of 4-(2-chloroacetamido)benzoic acid were found to interact with residues such as SER-1178, GLU-2177, and THR-2175 through hydrogen bonding. researchgate.net An imidazole (B134444) derivative, in particular, displayed strong hydrogen bonding with SER-2178. researchgate.net

| Derivative Type | Biological Target | PDB ID | Key Interacting Residues | Predicted Activity |

| Amide/Ester Analogs | Voltage-Gated Sodium Channel | 3RVY | SER-1178, GLU-2177, THR-2175 | Local Anesthetic |

| Imidazole Derivative | Voltage-Gated Sodium Channel | 3RVY | SER-2178, LEU-2176, THR-2175 | Local Anesthetic |

| Amide/Ester Analogs | VEGFR-2 | Not Specified | Not Specified | Anti-angiogenic |

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound analogs, DFT calculations are employed to determine stable molecular conformations, analyze electronic properties, and predict chemical reactivity. researchgate.netresearchgate.net These calculations are often performed using packages like Gaussian 09 with specific basis sets, such as B3LYP/6-31G*. researchgate.netresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are fundamental parameters that describe the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. researchgate.net

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (eV) |

| Lignocaine (Standard) | -5.78 | -0.11 | 5.67 |

| Derivative A1 | -6.76 | -1.11 | 5.65 |

| Derivative A2 | -6.58 | -1.19 | 5.39 |

| Derivative A3 | -6.65 | -1.15 | 5.50 |

| Derivative A4 | -5.42 | -0.56 | 4.86 |

| Derivative A5 (Imidazole) | -6.55 | -1.65 | 4.90 |

Data adapted from DFT studies on 4-(2-chloroacetamido)benzoic acid derivatives. researchgate.netresearchgate.net

In Silico Design and Virtual Screening of Novel Derivatives

In silico design and virtual screening are powerful computational strategies used to identify promising lead compounds from large chemical databases. nih.govnih.gov This process allows for the rapid and cost-effective evaluation of thousands or even millions of potential drug candidates before committing to their chemical synthesis. acgpubs.org

The process typically begins with a known active compound or a target's binding site. For analogs of this compound, the core scaffold can be used as a starting point to generate a virtual library of novel derivatives with diverse chemical substitutions. nih.gov Various computational filters are then applied to screen this library. These filters can include assessments of drug-likeness (e.g., Lipinski's rule of five), pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and molecular docking to a specific biological target. nih.govlaurinpublishers.com

Structure-based virtual screening involves docking the virtual library of compounds into the active site of a target receptor (like the voltage-gated sodium channel or VEGFR-2). nih.govmdpi.com The compounds are then ranked based on their docking scores and predicted binding affinities. nih.gov Hits from this initial screening can be further analyzed for their binding modes and interactions with key amino acid residues. This multi-step approach helps to narrow down a large virtual library to a manageable number of high-priority candidates for synthesis and subsequent biological evaluation. nih.gov

Prediction of Binding Modes and Quantitative Structure-Activity Relationships

Beyond identifying potential binders, computational methods aim to predict the precise binding mode of a ligand within a receptor's active site. This involves analyzing the three-dimensional orientation and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-receptor complex. researchgate.netnih.gov A detailed understanding of these binding modes is crucial for structure-guided drug design, allowing for modifications to the ligand that can enhance affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scienceforecastoa.com QSAR models are developed by correlating physicochemical properties or calculated molecular descriptors of compounds with their experimentally determined activities. researchgate.netnih.gov

For a series of this compound analogs, a QSAR study would involve calculating a wide range of descriptors, which can be categorized as:

Topological (2D): Describing atomic connectivity. nih.gov

Geometrical (3D): Related to the three-dimensional shape of the molecule.

Electronic: Pertaining to the distribution of electrons, such as partial charges and orbital energies. scienceforecastoa.com

Hydrophobic: Related to properties like the partition coefficient (logP). nih.gov

Once these descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR) are used to build a model that can predict the activity of new, unsynthesized compounds. nih.govnih.gov A robust QSAR model can significantly guide the design of new derivatives by highlighting which structural features are most important for enhancing biological activity. researchgate.net For example, QSAR studies on related benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with greater hydrophobicity and aromaticity. nih.gov

Future Perspectives and Advanced Research Directions for N Methyl 4 2 Chloroacetamido Benzoic Acid Chemistry

Development of Novel Analogs with Enhanced Potency and Selectivity Profiles

The development of novel analogs from the core structure of N-Methyl-4-(2-chloroacetamido)benzoic acid is a primary focus for enhancing therapeutic efficacy. Research has demonstrated the potential of this scaffold in the field of local anesthetics. researchgate.net A study detailed the synthesis of a series of ester, amide, and imidazole (B134444) derivatives with the hypothesis that the chloroacetyl group's inductive effect would confer sufficient ionization character to the amide nitrogen, mimicking the function of traditional local anesthetics. researchgate.net

In this study, nineteen derivatives were synthesized and evaluated. researchgate.netresearchgate.net Five of these compounds exhibited promising local anesthetic activity when compared to the standard, lignocaine HCl. researchgate.net While the potency was lower than lignocaine, the findings confirmed the viability of the chemical design. researchgate.net Future work will likely focus on systematic structural modifications to improve potency. Strategies may include altering the nature of the ester or amide substituent to optimize lipophilicity and interaction with the target sodium ion channels. Further research could also explore bioisosteric replacement of the chloroacetyl group to fine-tune reactivity and binding affinity.

Table 1: Examples of Synthesized this compound Analogs and their Investigated Activity This table is generated based on data describing derivatives of 4-(2-chloroacetamido)benzoic acid.

| Derivative Type | Number Synthesized | Investigated Activity | Key Finding |

| Esters | 8 | Local Anesthetic | Showed varying levels of activity, confirming the core scaffold's potential. researchgate.net |

| Amides | 10 | Local Anesthetic | Several amides displayed significant activity compared to the standard. researchgate.net |

| Imidazole | 1 | Local Anesthetic | One imidazole derivative was successfully synthesized and tested. researchgate.net |

Investigation of Advanced Drug Delivery Systems for Optimized Efficacy

To maximize the therapeutic potential and overcome potential pharmacokinetic limitations of this compound derivatives, the investigation of advanced drug delivery systems is a critical next step. While specific research on this compound is nascent, strategies applied to other benzoic acid derivatives offer a roadmap. One promising approach is the use of prodrugs, where the carboxylic acid group is esterified to improve membrane permeability and absorption. nih.gov Studies on other benzoic acid derivatives have shown that ester prodrugs can exhibit enhanced activity, presumably by facilitating entry into target cells or tissues before being hydrolyzed to the active acidic form by endogenous enzymes. nih.gov

Furthermore, encapsulation into nanocarriers such as liposomes or polymeric nanoparticles could improve solubility, prolong circulation time, and enable targeted delivery. For local anesthetic applications, formulating derivatives into topical gels or mucoadhesive systems could enhance site-specific action and duration of effect, a strategy that has been successfully explored for other novel benzoic acid-based antibacterial agents. researcher.life

Integration of Multi-Omics Data in Mechanism Elucidation

Understanding the precise mechanism of action (MoA) is fundamental to drug development. The integration of multi-omics data provides a powerful, unbiased approach to elucidate how small molecules like this compound and its analogs exert their effects at a systemic level. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound. nih.govnih.gov

For instance, transcriptomics (RNA-seq) could be applied to neuronal cells treated with the local anesthetic analogs to identify gene expression changes related to pain signaling pathways. Proteomics could pinpoint the specific ion channels or enzymes that the compounds directly bind to, while metabolomics would reveal alterations in cellular metabolites, offering insights into downstream functional consequences. researchgate.net By integrating these datasets using network-based analysis, researchers can identify novel drug targets, predict off-target effects, and understand the complex biological interactions that are often missed by single-data-type analyses. nih.govahajournals.org

Exploration of New Therapeutic Indications Beyond Current Scope

While initial research has focused on local anesthetic activity, the structural motifs within this compound suggest a broader therapeutic potential. The benzoic acid scaffold is present in a wide array of approved drugs and is a common starting point for the synthesis of compounds with diverse biological activities, including anticancer and anti-inflammatory effects. preprints.orgmdpi.com

Numerous studies have reported the design of benzoic acid derivatives as potential anticancer agents, targeting various mechanisms such as the inhibition of histone deacetylase, tyrosine kinases, or dihydrofolate reductase. preprints.org Similarly, the chloroacetamide group is a known reactive moiety that can form covalent bonds with biological targets, a strategy used in designing certain enzyme inhibitors. The presence of both these functional groups suggests that derivatives could be rationally designed and screened for new therapeutic uses. Future research should involve screening compound libraries derived from this scaffold against a wide range of biological targets, such as protein kinases, to uncover new activities. nih.gov

Addressing Toxicity Profiles and Safety Margins in Derivative Design

Future design efforts must build on this understanding. Quantitative structure-toxicity relationship (QSTR) studies can be employed to identify the structural features that influence safety. For chloroacetamide-based compounds, factors such as the total number of carbon atoms (which affects lipophilicity) and the number of rotatable bonds have been shown to play a major role in their biological and toxicological profiles. nih.gov By systematically modifying the structure and assessing the impact on both efficacy and toxicity, new analogs can be developed with an improved therapeutic index, ensuring a wider safety margin.

Advanced Analytical Techniques for Impurity Profiling and Quality Control in Research

Ensuring the purity and quality of this compound and its synthesized derivatives is essential for accurate biological evaluation and preclinical development. Advanced analytical techniques are required to identify and quantify any process-related impurities or degradation products. nih.gov The primary method for purity assessment and impurity profiling is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection. ekb.egchemmethod.com A validated, stability-indicating HPLC method can separate the main compound from potential impurities, including unreacted starting materials, intermediates, and byproducts. chemmethod.com

For the structural identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. ekb.eg Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. americanpharmaceuticalreview.com Developing a comprehensive impurity profile is critical and guided by international standards to ensure the quality and safety of any potential drug candidate. nih.gov

Table 2: Potential Impurities in the Synthesis of this compound Derivatives and Recommended Analytical Techniques Based on a general synthesis scheme for related compounds. researchgate.net

| Potential Impurity | Origin | Recommended Analytical Technique |

| Unreacted 4-aminobenzoic acid | Starting Material | RP-HPLC, LC-MS |

| Di-acylated byproduct | Side Reaction | RP-HPLC, LC-MS, NMR |

| Hydrolysis product (glycolic acid derivative) | Degradation | Ion-Exchange Chromatography, LC-MS |

| Residual solvents (e.g., pyridine, methanol) | Synthesis Process | Gas Chromatography (GC) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for N-Methyl-4-(2-chloroacetamido)benzoic acid?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminobenzoic acid derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions yields the chloroacetamido intermediate. Methylation of the amino group is achieved using methyl iodide or dimethyl sulfate. Characterization involves:

- IR spectroscopy : Peaks at ~1635 cm⁻¹ (C=O stretch of amide) and ~3056 cm⁻¹ (C-H aromatic stretch) .

- ¹H NMR : Signals at δ 4.1 ppm (s, 2H, -CH₂ from chloroacetamido) and δ 7.0–7.6 ppm (m, aromatic protons) .

- Purity validation via HPLC (>95%) and elemental analysis.

Q. How does the chloroacetamido group influence the compound’s reactivity in subsequent derivatization?

- Methodological Answer : The 2-chloroacetamido moiety serves as a reactive handle for nucleophilic substitution. For instance, it can react with amines (e.g., morpholine, pyrimidine derivatives) to form substituted glycinamido derivatives, crucial for generating bioactive analogs. Reaction conditions (solvent, temperature, and catalyst) must be optimized to avoid hydrolysis of the labile chloro group .

Q. What are the key applications of this compound as a synthetic intermediate?

- Methodological Answer : It is widely used to synthesize:

- Thiazole derivatives : Reacted with thiourea or aminothiazoles to form heterocyclic scaffolds with antimicrobial activity .

- Glycinamido analogs : Intermediate for anti-tuberculosis agents targeting mycolic acid methyltransferases (MAMTs) .

- Local anesthetics : Structural modifications at the chloroacetamido group enhance binding to sodium channels .

Advanced Research Questions

Q. How do structural modifications of this compound impact structure-activity relationships (SAR) in anti-TB drug design?

- Methodological Answer :

- Substitution at the chloro group : Replacing chlorine with morpholine or piperazine improves solubility and MIC values (e.g., MIC = 1.6 µg/mL for 3-(2-(4-phenylpiperazin-1-yl)acetamido) benzoic acid vs. 25 µg/mL for the parent compound) .

- Methylation effects : The N-methyl group enhances metabolic stability by reducing oxidative deamination.

- Docking studies : Derivatives with docking scores ≤ -9.9 (e.g., against MmaA1 protein) correlate with enhanced anti-TB activity .

Q. What computational strategies are employed to predict the binding mechanisms of derivatives to biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina evaluates interactions with MAMTs. For example, hydrogen bonding between the benzoic acid moiety and Arg-45 residue is critical .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Charge distribution on the chloroacetamido group influences nucleophilic attack susceptibility .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize MIC testing using the same bacterial strain (e.g., M. tuberculosis H37Rv) and culture conditions .

- Solubility differences : Use co-solvents (e.g., DMSO) at non-toxic concentrations (<1% v/v) to ensure compound availability.

- Metabolic interference : Perform cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.